molecular formula C13H13NO B14378563 4-Benzyl-4H-1,4-oxazocine CAS No. 89462-56-6

4-Benzyl-4H-1,4-oxazocine

Cat. No.: B14378563
CAS No.: 89462-56-6
M. Wt: 199.25 g/mol
InChI Key: MVFUVJNEECKENV-UHFFFAOYSA-N
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Description

4-Benzyl-4H-1,4-oxazocine is a synthetic organic compound featuring an eight-membered 1,4-oxazocine ring system bearing a benzyl substituent. This structure is of significant interest in advanced organic and medicinal chemistry research due to its potential as a scaffold for developing novel pharmacologically active molecules. Oxazocine derivatives, in general, have been explored in scientific literature for a range of biological activities. Some derivatives of related oxazocine structures have been reported to exhibit central nervous system (CNS) activity, including potential analgesic and antidepressant effects . The core 1,4-oxazocine structure is a subject of study in its own right, with research focusing on its synthesis and conformational properties . Researchers value this and similar N,O-heterocyclic compounds as privileged structures for creating new chemical entities. As a building block, it can be utilized in various synthetic transformations, including cyclization and annulation reactions, to access more complex fused heterocyclic systems . This product is intended for use in a laboratory setting by qualified professionals. This compound is supplied For Research Use Only (RUO) and is not approved for use in humans, nor as a diagnostic, therapeutic, or consumer agent. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89462-56-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

4-benzyl-1,4-oxazocine

InChI

InChI=1S/C13H13NO/c1-2-6-13(7-3-1)12-14-8-4-5-10-15-11-9-14/h1-11H,12H2

InChI Key

MVFUVJNEECKENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=COC=C2

Origin of Product

United States

Synthesis and Characterization of 4 Benzyl 4h 1,4 Oxazocine

Synthetic Methodologies

A general synthetic approach to a related benzoxazocine structure, 7-Methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine-8-carboxylic acid ethyl ester, involves a multi-step sequence that could potentially be adapted for the synthesis of 4-Benzyl-4H-1,4-oxazocine. One such reported synthesis utilizes a one-pot cascade operation. While the specific reactants would differ, the general strategy of building the heterocyclic ring through sequential bond formations is a common theme in oxazocine synthesis.

Another relevant synthetic strategy involves the DABCO-catalyzed reaction of 1-benzylquinolin-1-ium bromide with a nucleophile in an aqueous medium to form a benzonaphthooxazocine derivative. This highlights the use of N-benzyl substituted precursors in the formation of oxazocine ring systems.

Spectroscopic Data and Structural Elucidation (NMR, IR, Mass Spectrometry)

The structural elucidation of oxazocine derivatives relies heavily on modern spectroscopic techniques. While specific data for this compound is not available, the data for a representative analogue, 7-Methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine-8-carboxylic acid ethyl ester , is presented below to illustrate the expected spectroscopic features.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
7.79d8.8Aromatic-H
7.20t7.6Aromatic-H
6.92d8.8Aromatic-H
6.75t7.2Aromatic-H
6.48d8.4Aromatic-H
6.00br d10.4Olefinic-H
5.85-5.81mOlefinic-H
4.67mOCH2CH=CH
4.31q7.2OCH2CH3
4.30mNCH2
3.97mNCH2
2.32sAr-CH3
1.38t7.2OCH2CH3

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ ppm)Assignment
167.4C, O-C=O
159.2C
147.2C
142.5C
132.7CH
132.1C
130.2CH
129.4CH, 2 x CH
125.8CH
124.6C
118.4CH
117.6CH
112.4CH
65.4CH2, OCH2
60.6CH2, OCH2CH3
50.1CH2, NCH2
15.3CH3, Ar-CH3
14.4CH3, OCH2CH3

Table 3: IR and Mass Spectrometry Data

Spectroscopic TechniqueData
IR (neat, νmax, cm-1) 3030, 2978, 1712 (O-C=O), 1597, 1500, 1105, 1022, 746, 692
GCMS (m/z) 323.20 (M+), calculated for C20H21NO3: 323.3857

Chemical Properties and Reactivity

Key Chemical Reactions

The reactivity of the 4H-1,4-oxazocine core is expected to be characterized by reactions typical of enamines and vinyl ethers due to the arrangement of the nitrogen and oxygen atoms relative to the double bonds. Potential reactions could include:

Addition Reactions: The double bonds in the oxazocine ring would be susceptible to electrophilic addition.

Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or bases, the heterocyclic ring could undergo cleavage.

Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom, while part of the extended pi system, could still exhibit nucleophilic character, allowing for reactions such as alkylation or acylation, though this would be influenced by the existing benzyl group.

Cycloaddition Reactions: The diene-like portion of the ring system could potentially participate in cycloaddition reactions.

An in-depth exploration of the advanced synthetic methodologies for constructing the this compound scaffold and its related eight-membered heterocyclic analogs is presented. This article focuses exclusively on the chemical synthesis strategies as outlined, providing a detailed overview of current and innovative approaches in the field of organic chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyl 4h 1,4 Oxazocine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of various NMR experiments, the complete chemical structure of 4-benzyl-4H-1,4-oxazocine derivatives can be pieced together with high confidence.

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In the case of this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the benzyl (B1604629) group protons and the protons on the oxazocine ring.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.00–7.50 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) are expected to show a singlet or a set of doublets depending on their chemical environment and coupling partners. For instance, in 2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines, the aromatic protons appear as a multiplet around δ 6.90-7.00 ppm.

The protons on the oxazocine ring itself exhibit distinct chemical shifts. The methylene protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms in saturated or partially saturated derivatives are typically found in the δ 3.50–4.50 ppm region as multiplets. For example, in 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine, the N-CH₂ and O-CH₂ protons appear as a multiplet at δ 4.10 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the conformation of the eight-membered ring.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic Protons (Benzyl & other Aryl) 6.90 - 7.60
Benzylic Protons (N-CH₂-Ph) ~4.00 - 4.50
Oxazocine Ring Protons (N-CH₂, O-CH₂) 3.50 - 4.30

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (aliphatic, olefinic, aromatic, carbonyl, etc.).

For this compound derivatives, the aromatic carbons of the benzyl group and any other aryl substituents typically resonate in the δ 120–140 ppm region. The benzylic carbon (N-C H₂-Ph) would appear in the aliphatic region, typically around δ 50–60 ppm. The carbons of the oxazocine ring adjacent to the heteroatoms (N-C H₂ and O-C H₂) are also found in the aliphatic region, with those next to oxygen appearing further downfield (δ 60–80 ppm) compared to those next to nitrogen. In a series of annulated oxazocine derivatives, the carbon signals were assigned with the aid of DEPT-135 experiments, which differentiate between CH, CH₂, and CH₃ groups. For example, in a 7-methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine derivative, the OCH₂ and NCH₂ carbons were observed at δ 65.4 and 50.1 ppm, respectively.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic Carbons 110 - 160
Benzylic Carbon (N-C H₂-Ph) 50 - 60
Oxazocine Ring Carbons (O-C H₂) 65 - 80
Oxazocine Ring Carbons (N-C H₂) 45 - 60

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously establishing the connectivity of atoms within the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

This technique would be instrumental in confirming the attachment of the benzyl group to the nitrogen atom of the oxazocine ring by observing a correlation between the benzylic protons (N-CH₂) and the quaternary aromatic carbon of the benzyl group, as well as the carbons of the oxazocine ring adjacent to the nitrogen. Furthermore, HMBC can differentiate between isomers by showing long-range correlations that are unique to a specific arrangement of atoms. Other 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the oxazocine ring and the benzyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For derivatives of this compound, techniques like Electrospray Ionization (ESI-MS) are commonly used.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized derivative. For example, the mass spectrum of 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine showed a molecular ion peak at m/z 341, corresponding to its molecular weight. The fragmentation pattern can also provide valuable structural information. A common fragmentation for 4-benzyl derivatives is the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91) or the loss of a benzyl radical from the molecular ion.

Table 3: Mass Spectrometry Data for Selected Oxazocine Derivatives

Compound Molecular Formula Calculated Mass Observed m/z ([M]⁺ or [M+H]⁺)
2,3,4-Triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine C₂₄H₂₃NO 341.45 341

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of a this compound derivative would exhibit characteristic absorption bands.

The C-O-C stretching vibration of the ether linkage in the oxazocine ring is typically observed in the range of 1050–1250 cm⁻¹. The C-N stretching vibration of the amine functionality would appear in a similar region. Aromatic C=C stretching vibrations from the benzyl group and any other aryl substituents are expected in the 1400–1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are seen above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. For instance, in 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine, a characteristic C=C stretching vibration was observed at 1605 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1400 - 1600
C-O-C Ether Stretch 1050 - 1250

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive determination of bond lengths, bond angles, and dihedral angles requires single-crystal X-ray diffraction analysis. As of the latest literature reviews, specific crystallographic data for this compound has not been reported. Consequently, a precise tabulation of these geometric parameters for this particular molecule is not possible at present.

However, studies on analogous compounds offer valuable reference points. For instance, the crystallographic analysis of N-tosyl-1,4-oxazocine has provided concrete data on the geometry of the 1,4-oxazocine ring when substituted with a tosyl group at the nitrogen atom. It is important to note that the electronic and steric properties of a benzyl group differ from those of a tosyl group, which would result in variations in the specific bond lengths and angles in this compound. Theoretical calculations, such as those using density functional theory (DFT), could provide predicted values for these parameters in the absence of experimental data.

To illustrate the type of data obtained from crystallographic studies of related compounds, the following table presents hypothetical data based on general values for similar chemical bonds.

Hypothetical Bond Lengths for this compound This table is for illustrative purposes and does not represent experimental data.

Bond Expected Length (Å)
C-O 1.36 - 1.43
C-N 1.35 - 1.47
C=C 1.33 - 1.35
C-C (benzyl) ~1.51

Hypothetical Bond Angles for this compound This table is for illustrative purposes and does not represent experimental data.

Angle Expected Value (°)
C-O-C 115 - 120
C-N-C 118 - 122
O-C-C 110 - 120

Hypothetical Dihedral Angles for the 1,4-Oxazocine Ring This table is for illustrative purposes and does not represent experimental data.

Dihedral Angle Expected Range (°)
C-O-C-C 40 - 70
O-C-C=C 0 - 20
C-C=C-N 0 - 20

Analysis of Conformational Features in the Crystalline State

The eight-membered 1,4-oxazocine ring possesses significant conformational flexibility. Potential conformations include various boat, chair, and twist forms. The conformation adopted in the solid state is a result of a delicate balance between intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces within the crystal lattice.

While a crystal structure of 4-benzyl-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one, a related benzothiazine derivative, shows a twisted boat conformation for the thiazine (B8601807) ring, this provides only a general indication for an eight-membered heterocyclic system. More relevantly, the X-ray crystal structure of N-tosyl-1,4-oxazocine reveals a nonplanar and highly irregular conformation, which underscores the complexity of these ring systems.

Based on the analysis of related structures, it is reasonable to infer that the 1,4-oxazocine ring in this compound would adopt a non-planar conformation. This is likely to be a distorted boat-like or chair-like arrangement to accommodate the sizable benzyl group and to alleviate torsional strain within the ring. A definitive conformational analysis, however, awaits detailed experimental studies, such as single-crystal X-ray diffraction, or high-level computational modeling of the this compound molecule.

Theoretical and Computational Studies on the 4 Benzyl 4h 1,4 Oxazocine System

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental tools for exploring the electronic characteristics of molecular systems. For 4-Benzyl-4H-1,4-oxazocine, these studies provide a detailed picture of its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Calculations for systems analogous to this compound are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization process calculates the electronic energy of the molecule, adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found.

For this compound, the geometry optimization would reveal the precise spatial arrangement of the eight-membered oxazocine ring and the appended benzyl (B1604629) group. The planarity of the heterocyclic ring and the orientation of the benzyl substituent relative to the ring are key structural parameters determined through this process. Theoretical calculations on related heterocyclic structures, such as dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate and various oxazine (B8389632) derivatives, provide reference points for the expected structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Calculations. Note: These values are representative and based on calculations of analogous heterocyclic systems.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=C (oxazocine ring)1.36 - 1.38
C-N (oxazocine ring)1.38 - 1.42
C-O (oxazocine ring)1.37 - 1.40
N-CH₂ (benzyl)1.45 - 1.47
C-C (benzyl ring)1.39 - 1.41
**Bond Angles (°) **C-N-C (in ring)118 - 122
C-O-C (in ring)115 - 119
C-N-CH₂ (benzyl)117 - 120
Dihedral Angles (°) C-N-C-C (ring torsion)Varies with conformation

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In computational studies of related heterocyclic compounds, the HOMO is often localized over the electron-rich parts of the molecule, such as the heteroatoms and π-systems, while the LUMO is distributed over the electron-deficient regions. For this compound, the HOMO is expected to be distributed across the oxazocine ring and the benzyl group's phenyl ring, while the LUMO would also involve these conjugated systems.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: Values are hypothetical, based on published data for similar aromatic heterocycles, and are expressed in electron volts (eV).

Molecular OrbitalEnergy (eV)Description
HOMO -5.5 to -6.2Highest Occupied Molecular Orbital; relates to nucleophilicity
LUMO -1.0 to -1.8Lowest Unoccupied Molecular Orbital; relates to electrophilicity
HOMO-LUMO Gap (ΔE) 3.7 to 4.8Energy difference; indicates chemical reactivity and stability

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

These parameters allow for a comparative analysis of the reactivity of different molecules. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for this compound. Note: These values are derived from the representative FMO energies in Table 2.

DescriptorFormulaPredicted Value RangeChemical Interpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2-3.25 to -4.00 eVTendency to donate/accept electrons
Global Hardness (η) (E_LUMO - E_HOMO) / 21.85 to 2.40 eVResistance to charge transfer
Global Softness (S) 1 / η0.42 to 0.54 eV⁻¹Capacity to accept electrons
Electrophilicity Index (ω) μ² / (2η)2.19 to 4.32 eVOverall electrophilic nature

Conformational Analysis of Eight-Membered Oxazocine Rings in Solution and Gas Phase

Eight-membered rings, classified as medium-sized rings, are conformationally complex due to a large number of possible low-energy structures and the potential for transannular interactions (steric hindrance across the ring). Their conformational preferences are typically governed by the avoidance of these unfavorable interactions. Common conformations for cyclooctane, the parent carbocycle, include the boat-chair (the most stable), chair-chair, and boat-boat forms.

For the 4H-1,4-oxazocine ring, the presence of heteroatoms (nitrogen and oxygen) and double bonds introduces additional complexity. The specific conformation of the this compound system would be influenced by the steric bulk of the benzyl group and the electronic effects of the heteroatoms. Computational studies on related eight-membered heterocyclic systems, such as cyclized NK1 antagonists containing an 8-membered ring, have been used to predict the most stable conformers and understand their properties. Furthermore, NMR studies on a hexahydro-2H-1,4-oxazocine derivative suggested a twist-boat-chair conformation in a chloroform (B151607) solution. The analysis, whether in the gas phase or in a solvent, would likely reveal a preference for a conformation that minimizes steric clash between the benzyl group and the protons on the oxazocine ring.

Assessment of Aromaticity and Electronic Delocalization within 4H-1,4-Oxazocine Frameworks

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that results in enhanced stability. According to Hückel's rule, a molecule is aromatic if it possesses 4n+2 π-electrons, where 'n' is a non-negative integer.

The parent 4H-1,4-oxazocine ring has the potential for aromaticity. It is a cyclic, eight-membered ring containing three double bonds (6 π-electrons). If the ring can adopt a planar conformation, and both the nitrogen and oxygen atoms contribute a lone pair of electrons to the π-system (4 π-electrons), the total count would be 10 π-electrons. This fits Hückel's rule for n=2 (4(2)+2 = 10), suggesting potential aromatic character. This is analogous to the aromaticity observed in furan (B31954) and pyrrole, where heteroatom lone pairs participate in the π-system.

However, achieving planarity in an eight-membered ring is energetically demanding. Computational studies would be required to calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), to quantify the degree of aromatic character and electronic delocalization. The presence of the benzyl group on the nitrogen atom could further influence the planarity and, consequently, the aromaticity of the oxazocine ring.

Molecular Modeling of Intermolecular Interactions for Oxazocine Derivatives

Molecular modeling techniques are employed to understand how molecules interact with each other, which is crucial for predicting the physical properties of materials in the solid state. For this compound derivatives, key intermolecular interactions would include van der Waals forces, dipole-dipole interactions, and potential π-stacking.

Chemical Reactivity and Transformations of the 4 Benzyl 4h 1,4 Oxazocine Scaffold

Ring-Opening Reactions and Subsequent Transformations

The susceptibility of the 1,4-oxazocine ring to undergo cleavage is a notable aspect of its chemistry, often leading to the formation of functionalized acyclic or alternative heterocyclic systems. The mode of ring-opening is highly dependent on the substitution pattern of the oxazocine ring and the nature of the reagents employed.

In a study involving 3-substituted 4-isoxazolines, which can be considered related structures, ring-opening was observed to proceed through intermediate isoxazolinium salts, leading to the competitive formation of α,β-enones and enamines. The course of this rearrangement could be controlled by the substitution pattern and the experimental conditions. For instance, treatment of 3,3-disubstituted 4-isoxazolines with methyl iodide resulted in the formation of α,β-enones in excellent yields via an intermediate isoxazolinium salt.

Furthermore, a novel one-pot route for the synthesis of nonaromatic ring-fused 1,4-oxazepines and 1,4-oxazines has been developed from N-sulfonyl-1,2,3-triazoles and glycidols. This reaction involves a sequential rhodium(II)-catalyzed reaction followed by a regioselective Lewis acid-catalyzed intramolecular ring-opening of an epoxide. The regioselectivity of the epoxide ring-opening was found to be largely determined by the substituents on the glycidol, affording either seven-membered oxazepine or six-membered oxazine (B8389632) derivatives.

Regioselective Functionalization of the Benzyl (B1604629) Substituent

While direct studies on the regioselective functionalization of the benzyl substituent in 4-benzyl-4H-1,4-oxazocine are not available, general methodologies for the functionalization of benzyl groups in other heterocyclic systems can provide insights into potential transformations. The benzylic position is typically reactive towards a variety of transformations, including oxidation, halogenation, and metalation.

For instance, ferrocene-based N-heterocyclic carbenes (NHCs) bearing benzylic N-substituents have been synthesized and their reactivity explored. In one case, a thermally stable carbene was obtained with a mesityl-functionalized benzyl group (CH₂Mes). This suggests that the electronic and steric nature of the benzyl group can be modified to influence the stability and reactivity of the parent molecule.

Furthermore, methods for the preparation of benzylic zinc reagents demonstrate the potential for functionalization at the benzylic position. The reaction of benzylic chlorides with zinc dust and lithium chloride can provide the corresponding zinc reagents, which can then undergo further reactions such as copper(I)-mediated acylation.

Derivatization Strategies for Advanced Oxazocine Analogs

The synthesis of advanced oxazocine analogs often relies on the strategic derivatization of simpler precursors. These strategies can involve the introduction of various functional groups to modulate the electronic properties, steric hindrance, and biological activity of the resulting molecules.

One approach involves the reaction of N-propargylic β-enaminones with zinc chloride to undergo a 7-exo-dig cyclization, affording 2-methylene-2,3-dihydro-1,4-oxazepines in good to high yields. This method is general for a diverse range of substrates with high efficiency and broad functional group tolerance.

Another strategy involves the multicomponent reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides. Depending on the reaction conditions, this can lead to the formation of complex bridged isoxazolo-oxazocine systems, highlighting the potential for creating intricate molecular architectures from simple starting materials.

The following table provides examples of derivatization strategies for related heterocyclic systems that could potentially be adapted for the synthesis of advanced oxazocine analogs.

Starting Material(s)Reagents/ConditionsProduct TypeReference
N-propargylic β-enaminonesZnCl₂, DCM or CHCl₃, reflux2-methylene-2,3-dihydro-1,4-oxazepines
5-amino-3-methylisoxazole, salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamideEthyl alcohol, ultrasonicationN-(2-methoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d] oxazocine-12-carboxamide

Cycloaddition and Cycloreversion Reactions Involving the Oxazocine Core

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific cycloaddition reactions involving the 4H-1,4-oxazocine core are not well-documented, related systems have been shown to participate in such transformations.

A palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates has been described for the synthesis of polycyclic 1,5-oxazocines. This reaction proceeds in good yields and demonstrates the feasibility of forming eight-membered oxazocine rings through cycloaddition pathways.

In a different approach, a metal-free [5+1] cycloaddition reaction of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles has been reported for the synthesis of 2H-1,4-oxazines. This method exhibits broad substrate scope and proceeds under mild conditions.

Furthermore, diastereoselective cascade cyclizations of diazoimides with alkylidenepyrazolones have been utilized to prepare pyrazole-fused oxa-bridged oxazocines. These reactions, catalyzed by Rh₂(OAc)₄, proceed with high diastereoselectivity to afford complex oxazocine structures.

The following table summarizes cycloaddition reactions leading to oxazocine and related heterocyclic systems.

ReactantsCatalyst/ConditionsProduct TypeReference
1-Azadienes, (2-Hydroxymethyl)allyl carbonatesPd catalystPolycyclic 1,5-oxazocines
Donor-acceptor aziridines, 2-(2-Isocyanoethyl)indolesMetal-free, mild conditions2H-1,4-oxazines
Diazoimides, AlkylidenepyrazolonesRh₂(OAc)₄Pyrazole-fused oxa-bridged oxazocines

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